Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate

Enantioselective synthesis Organocatalysis Chiral resolution

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate (CAS 654674-04-1) is a chiral, non-racemic cyclopropane-1,1-dicarboxylate derivative featuring an aldehyde at the 2-position in a defined (R)-configuration. This compound belongs to the class of donor-acceptor (D-A) cyclopropanes, where the geminal diester serves as the acceptor and the formyl group as a donor, enabling stereospecific ring-opening and cycloaddition reactions.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
CAS No. 654674-04-1
Cat. No. B12541263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate
CAS654674-04-1
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1C=O)C(=O)OCC
InChIInChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h6-7H,3-5H2,1-2H3/t7-/m0/s1
InChIKeyMWLAEDWMBJEXGH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate (CAS 654674-04-1): Chiral Cyclopropane Building Block for Stereospecific Synthesis


Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate (CAS 654674-04-1) is a chiral, non-racemic cyclopropane-1,1-dicarboxylate derivative featuring an aldehyde at the 2-position in a defined (R)-configuration . This compound belongs to the class of donor-acceptor (D-A) cyclopropanes, where the geminal diester serves as the acceptor and the formyl group as a donor, enabling stereospecific ring-opening and cycloaddition reactions. It is utilized as a single-enantiomer intermediate in medicinal chemistry and natural product synthesis [1], with the (R)-configuration providing access to specific diastereomeric products critical for target molecule synthesis [2].

Why Racemic or Alternative Dialkyl 2-Formylcyclopropane-1,1-dicarboxylates Cannot Substitute for the (R)-Enantiomer


Generic substitution of Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate with the racemic mixture (CAS 882-85-9) or with the dimethyl ester analog (CAS 41502-70-9) introduces significant risks in stereochemical fidelity and downstream reaction performance. The racemate yields a 1:1 mixture of (R) and (S) enantiomers, which in asymmetric syntheses can lead to 50% loss of desired diastereomer . The dimethyl ester, while structurally analogous, exhibits different reactivity in stereospecific enzymatic resolutions and may require distinct work-up procedures [1]. Furthermore, the mono-ester analog (ethyl 2-formylcyclopropane-1-carboxylate) lacks the geminal diester 'acceptor' motif, eliminating the donor-acceptor activation pathway essential for many ring-opening strategies .

Quantitative Differentiation Evidence for Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate vs. Analogs


Enantiomeric Purity: (R)-Enantiomer Achieves >99% ee via Organocatalytic Synthesis vs. Racemate

The (R)-enantiomer, Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate, is accessed through an organocatalytic domino Michael/α-alkylation with a chiral amine catalyst, yielding the product in up to 99% enantiomeric excess (ee) [1]. In contrast, the racemic diethyl ester (CAS 882-85-9) provides 0% ee, representing a 50:50 mixture of enantiomers . The dimethyl ester analog (CAS 41502-70-9) is also commercially available in racemic form only, with a standard purity of 98% but no enantiomeric enrichment . A kinetic enzymatic resolution of the dimethyl ester using industrial esterases can achieve enantiomerically pure material, but requires a subsequent reesterification and deprotection sequence, adding steps and reducing overall yield [2].

Enantioselective synthesis Organocatalysis Chiral resolution

Stereochemical Outcome in Wittig Olefination: Defined (R)-Stereochemistry Enables Diastereoselective Prostaglandin Chain Elaboration

In the synthesis of 11-deoxyprostaglandin E series, a di(lower)alkyl 3-(substituted)-2-formylcyclopropane-1,1-dicarboxylate is condensed with a Wittig ylid [1]. The absolute configuration at C-2 (R or S) dictates the facial selectivity of the subsequent ylid addition, controlling the stereochemistry of the resulting prostanoic sidechain. Using the (R)-enantiomer ensures a single, defined diastereomer at the C-15/C-16 positions, whereas the racemate would produce a mixture of diastereomers requiring separation. The dimethyl ester analog is also described for similar transformations, but only the diethyl ester (racemic) is explicitly exemplified to yield biologically active prostaglandin derivatives in the patent [2]. The mono-ester analog lacks the 1,1-diacceptor activation and cannot engage in the tandem Wittig/cyclopentannulation sequence.

Prostaglandin synthesis Wittig reaction Diastereoselectivity

Oxidation Yield to Formyl Derivative: TCCA/TEMPO System Provides 75% Yield for Diethyl 2-Formylcyclopropane-1,1-dicarboxylate

A mild oxidation protocol using trichloroisocyanuric acid (TCCA) and catalytic TEMPO converts the primary alcohol precursor to the target diethyl 2-formylcyclopropane-1,1-dicarboxylate in 75% isolated yield [1]. This yield is specific to the diethyl ester; the dimethyl ester under identical conditions may exhibit different solubility and reactivity profiles, though no direct comparative data is available. The racemic diethyl ester preparation via acrolein and bromomalonate condensation is reported to give 'excellent yield' qualitatively, but no isolated yield is specified [2], making the 75% TCCA/TEMPO yield the only hard performance metric for procurement considerations.

Oxidation methodology Cyclopropane functionalization Yield optimization

Chiral Pool vs. Chiral Auxiliary Approach: (R)-Enantiomer Directly Accessible via Organocatalysis vs. Multi-Step Resolution of Racemates

The direct organocatalytic cyclopropanation of α,β-unsaturated aldehydes with bromomalonate provides 2-formylcyclopropane derivatives in up to 99% ee and good to high yields (typically 60-85%) using a commercially available chiral amine catalyst [1]. In contrast, the dimethyl ester requires a two-step enzymatic resolution (hydrolysis/re-esterification) plus a protection/deprotection sequence, which adds 3-4 synthetic steps and reduces the overall mass recovery [2]. The racemic diethyl ester (CAS 882-85-9) reported by multiple vendors has a standard purity of 95% , but the enantiomeric (R)-form (CAS 654674-04-1) offers a single, defined stereoisomer from the outset.

Asymmetric synthesis Chiral pool Process chemistry

Highest-Value Applications for Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate Based on Quantitative Evidence


Asymmetric Synthesis of Prostaglandin and Prostacyclin Analogs

The (R)-configured aldehyde is directly applicable to the Wittig-based chain elongation described in US 4,006,136 for constructing 11-deoxyprostaglandin E1, E2, and E3 scaffolds [1]. Its single-enantiomer nature ensures stereochemical integrity at the C-15 position of the final prostanoid, a critical quality attribute for biological evaluation.

Stereospecific Donor-Acceptor Cyclopropane Ring-Opening Cascades

Under iminium ion or Lewis acid catalysis, formylcyclopropane-1,1-dicarboxylates undergo enantioselective ring-opening to yield γ-acyloxy aldehydes or dihydropyrans [2]. The defined (R)-stereochemistry translates directly to the product configuration, a requirement for library synthesis in medicinal chemistry programs targeting chiral tetrahydroquinolines and related heterocycles.

Chiral Building Block for Cyclopropane-Fused Natural Products

The cyclopropane-1,1-dicarboxylate core is present in numerous natural products and bioactive molecules. The (R)-enantiomer can serve as a direct precursor for the asymmetric total synthesis of cyclopropane-containing amino acids, inhibitors, and alkaloid frameworks [3], where the diethyl ester groups offer orthogonal deprotection relative to the methyl ester analog.

Scale-Up of Enantiopure Cyclopropane Intermediates

For process R&D, the organocatalytic route to the (R)-enantiomer (99% ee) [4] offers a scalable alternative to enzymatic resolution. The reduced step count and elimination of ester exchange (methyl to ethyl) translate to lower solvent usage and higher throughput, critical metrics for industrial procurement decisions.

Quote Request

Request a Quote for Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.